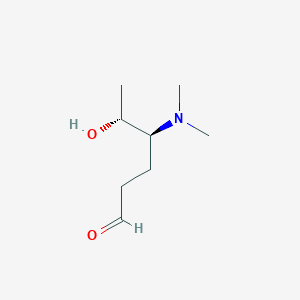
8-Bromo-9-beta-D-xylofuranosyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-9-beta-D-xylofuranosyladenine, also known as 8-Br-9-beta-D-xyl-adenine or BrX, is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1970s and has since been used as a tool in scientific research to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.
Mecanismo De Acción
8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine is a nucleoside analog that is incorporated into viral DNA during replication. It acts as a chain terminator, preventing further DNA synthesis and inhibiting viral replication. Additionally, 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine can inhibit viral DNA polymerase directly.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine are primarily related to its antiviral properties. It has been shown to inhibit viral replication in vitro and in animal models, and has potential as a therapeutic agent for viral infections. However, 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine can also have toxic effects on cells, particularly at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine in lab experiments include its specificity for viral DNA polymerase and its ability to inhibit viral replication. However, its toxicity and complex synthesis method can be limitations. Additionally, the effects of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine on cellular processes can be difficult to interpret, as it can have both antiviral and toxic effects.
Direcciones Futuras
For research on 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine include further studies on its antiviral properties and potential as a therapeutic agent for viral infections. Additionally, research on the effects of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine on cellular processes and its potential as a tool for studying viral replication and nucleoside analogs is ongoing. Finally, the development of new synthesis methods for 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine may improve its accessibility and potential for widespread use in scientific research.
Métodos De Síntesis
The synthesis of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine involves the reaction of adenine with 8-bromoguanosine in the presence of a catalyst and a protecting group for the hydroxyl group on the sugar moiety. The resulting compound is then deprotected to yield the final product. The synthesis of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine has been extensively studied for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). It has been shown to inhibit viral DNA polymerase and viral replication in vitro. Additionally, 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine has been used as a tool to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.
Propiedades
Número CAS |
15830-78-1 |
|---|---|
Nombre del producto |
8-Bromo-9-beta-D-xylofuranosyladenine |
Fórmula molecular |
C10H12BrN5O4 |
Peso molecular |
346.14 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5+,6-,9+/m1/s1 |
Clave InChI |
VJUPMOPLUQHMLE-ZUAPJGPHSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |
Sinónimos |
8-bromo-9-beta-D-xylofuranosyladenine 8-bromo-xyloA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)




